(R)-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride
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Overview
Description
®-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride is a chemical compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
The synthesis of ®-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride typically involves the reaction of ®-piperidine-2-carboxylic acid with benzyl chloroformate in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
®-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation with palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the benzyl group. Common reagents and conditions used in these reactions include acids, bases, and catalysts.
Scientific Research Applications
®-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving piperidine derivatives and their biological activities.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals .
Mechanism of Action
The mechanism of action of ®-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with biological molecules, influencing various pathways and processes. Detailed studies on its mechanism of action can reveal its potential therapeutic effects and molecular targets .
Comparison with Similar Compounds
®-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride can be compared with other piperidine derivatives, such as:
Piperidine: A simple six-membered ring with one nitrogen atom.
Piperidinone: A piperidine derivative with a ketone group.
Spiropiperidines: Compounds with a spiro-connected piperidine ring. The uniqueness of ®-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride lies in its specific substitution pattern and potential biological activities
Properties
IUPAC Name |
benzyl N-[[(2R)-piperidin-2-yl]methyl]carbamate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.ClH/c17-14(16-10-13-8-4-5-9-15-13)18-11-12-6-2-1-3-7-12;/h1-3,6-7,13,15H,4-5,8-11H2,(H,16,17);1H/t13-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCZWJKQJZIRHD-BTQNPOSSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CNC(=O)OCC2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@H](C1)CNC(=O)OCC2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662656 |
Source
|
Record name | Benzyl {[(2R)-piperidin-2-yl]methyl}carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217680-53-9 |
Source
|
Record name | Benzyl {[(2R)-piperidin-2-yl]methyl}carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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